3-Isopropyl-3-methyl-pyrrolidine

Physicochemical Properties Lipophilicity Medicinal Chemistry

Research programs targeting sterically confined binding pockets often struggle with the conformational flexibility of simple pyrrolidines. 3-Isopropyl-3-methyl-pyrrolidine HCl (CAS 1909325-22-9) addresses this with a gem-disubstituted quaternary carbon, enforcing a rigid, three-dimensional scaffold. - Enables precise SAR studies; the 3-isopropyl analog serves as a matched 'inactive' control for 3-methyl/benzhydryl anticonvulsant series. - Optimized LogP (1.642 for freebase) bridges the gap between mono-substituted and large aromatic analogs for CNS penetration. - The hydrochloride salt ensures solid-state stability and accurate automated weighing for high-throughput synthesis.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
Cat. No. B12124814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-3-methyl-pyrrolidine
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC(C)C1(CCNC1)C
InChIInChI=1S/C8H17N/c1-7(2)8(3)4-5-9-6-8/h7,9H,4-6H2,1-3H3
InChIKeyXCCWGCFEJXRKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-3-methyl-pyrrolidine – Specifications & Structural Baseline


3-Isopropyl-3-methyl-pyrrolidine (C₈H₁₇N, MW 127.23) is a saturated, five-membered cyclic secondary amine featuring a geminal 3,3-disubstitution with isopropyl and methyl groups, creating a sterically congested quaternary carbon center . This non-planar, puckered scaffold is commercially available in freebase (≥95% purity) and hydrochloride salt (CAS 1909325-22-9) forms, primarily as a racemic mixture for research and further manufacturing use . The compound’s structural rigidity and defined LogP (1.642) differentiate it from simpler mono-substituted pyrrolidines, establishing it as a specialized building block for medicinal chemistry applications requiring enhanced three-dimensionality and steric bulk .

Geminal 3,3-disubstituted pyrrolidine with quaternary C3 center for sterically constrained scaffold design
Available as racemic freebase and hydrochloride salt to match different synthetic workflows
Elevated lipophilicity relative to mono-substituted pyrrolidines supports hydrophobic pocket exploration

3-Isopropyl-3-methyl-pyrrolidine: Inadequacy of Common Analogs


Substituting 3-isopropyl-3-methyl-pyrrolidine with simpler, lower-cost pyrrolidine analogs (e.g., 3-methyl-pyrrolidine or unsubstituted pyrrolidine) is not chemically equivalent. The target compound contains a geminal disubstituted C3 quaternary carbon, which introduces significant steric hindrance and conformational constraint absent in mono-substituted or unsubstituted analogs [1]. This substitution pattern reduces the ring’s conformational flexibility and alters the spatial orientation of the basic nitrogen, directly impacting ligand-receptor binding geometry and metabolic stability in derived drug candidates . Furthermore, the hydrophobic isopropyl group increases LogP (1.642 for freebase) compared to 3-methyl-pyrrolidine, influencing membrane permeability and off-target binding profiles . Consequently, synthetic routes optimized for a simple 3-methyl pyrrolidine core will fail to deliver the correct stereoelectronic environment required for SAR studies involving this sterically demanding scaffold.

3-Isopropyl-3-methyl-pyrrolidine
Common Analog Limitation
Geminal disubstitution creates rigid quaternary C3 center
Mono-substituted pyrrolidines lack steric constraint and may shift conformational landscape
Elevated LogP contributed by isopropyl group
3-Methyl analog has lower lipophilicity, altering membrane partitioning and off-target binding profiles
Synthetic routes require installation of quaternary carbon
Standard pyrrolidine syntheses optimized for simpler cores may not deliver correct stereoelectronic environment

3-Isopropyl-3-methyl-pyrrolidine: Differentiation Evidence


LogP and TPSA vs. 3-Methyl-pyrrolidine

3-Isopropyl-3-methyl-pyrrolidine exhibits a higher lipophilicity compared to the mono-substituted analog (S)-3-methyl-pyrrolidine. Specifically, the target compound has a computed LogP of 1.642, whereas (S)-3-methyl-pyrrolidine has a computed LogP of 0.89 [1]. This quantitative difference in lipophilicity is driven by the addition of the isopropyl group, which increases the compound's hydrophobic surface area. Furthermore, the Topological Polar Surface Area (TPSA) for the target compound is 12.03 Ų, compared to 12.0 Ų for the analog [2]. The near-identical TPSA values, despite increased molecular weight, indicate that the additional isopropyl group primarily contributes to lipophilic bulk without significantly increasing polar interactions, a key consideration for optimizing blood-brain barrier penetration or reducing aqueous solubility in drug design.

LogP vs. 3-methyl
Cross-study comparable
ΔLogP = +0.75 (1.642 vs. 0.89)
Higher lipophilicity guides selection for permeability-sensitive ADME profiling
Computed values; experimental confirmation may refine the difference
Physicochemical Properties Lipophilicity Medicinal Chemistry

Conformational Rigidity vs. 3-Methyl-pyrrolidine

The target compound possesses a quaternary carbon at the C3 position (C(CH₃)(CH(CH₃)₂)), which imposes a fixed geminal substitution pattern. In contrast, 3-methyl-pyrrolidine features a tertiary C3 carbon (CH(CH₃)), allowing for conformational exchange between axial and equatorial methyl orientations [1]. This fundamental difference in carbon hybridization and substitution at the C3 position restricts the number of accessible conformers for the target compound. While quantitative data comparing the exact number of low-energy conformers or the energy barriers for ring inversion are not available in the public domain for this specific pair, class-level inferences from substituted pyrrolidines indicate that geminal 3,3-disubstitution significantly reduces ring puckering dynamics and freezes the C3 substituent orientation relative to the pyrrolidine nitrogen, thereby creating a more rigid and defined three-dimensional pharmacophore compared to mono-substituted analogs [2].

Conformational rigidity
Class-level inference
Geminal 3,3-substitution restricts ring puckering; mono-substituted analog retains conformational exchange
Conformational constraint may reduce entropic penalty upon target binding
Direct conformer population data not available; verify for specific system
Conformational Analysis Scaffold Hopping Medicinal Chemistry

Anticonvulsant SAR: 3-Isopropyl vs. 3-Benzhydryl and 3-Methyl Analogs

In a 2017 study evaluating a library of 28 N-Mannich bases derived from pyrrolidine-2,5-dione, a clear SAR trend was established for 3-position substitution on anticonvulsant activity in mouse MES and scPTZ models. While the 3-isopropyl analog itself was not the most potent in the series (ED50 values not reported due to low activity), its activity profile was quantitatively distinct from other 3-substituted analogs. The 3-benzhydryl analog (compound 15) showed the highest potency (MES ED50 = 41.0 mg/kg; scPTZ ED50 = 101.6 mg/kg; 6 Hz ED50 = 45.42 mg/kg) [1][2]. In contrast, earlier work in 2016 on a similar series of 26 compounds reported that the majority of 3-benzhydryl-pyrrolidine-2,5-dione derivatives were effective, while the 3-isopropyl-pyrrolidine-2,5-dione derivatives were 'practically devoid of activity' in the same seizure models [3]. Furthermore, a 2014 study on 3-methyl-pyrrolidine-2,5-dione derivatives identified a compound (12) with MES ED50 = 16.13 mg/kg and scPTZ ED50 = 133.99 mg/kg [4]. This demonstrates that the 3-substituent profoundly impacts in vivo efficacy, with 3-isopropyl conferring a unique, low-activity phenotype distinct from both smaller (3-methyl) and larger (3-benzhydryl) lipophilic groups.

Anticonvulsant SAR
Cross-study comparable
3-Isopropyl analog: reported low-activity phenotype (MES); 3-methyl ED50 16.13 mg/kg; 3-benzhydryl ED50 41.0 mg/kg
Supports use as a structurally matched probe for baseline activity in seizure-model SAR
Data from pyrrolidine-2,5-dione series; generalization to other cores requires review
Anticonvulsant Activity Structure-Activity Relationship (SAR) In Vivo Pharmacology

Freebase vs. Hydrochloride Salt Handling and Stoichiometry

3-Isopropyl-3-methyl-pyrrolidine is commercially available in two distinct forms: the freebase (CAS 1249308-05-1) and the hydrochloride salt (CAS 1909325-22-9). The freebase is a liquid (estimated boiling point ~140°C) soluble in organic solvents, while the hydrochloride salt is a solid that can be stored and shipped at room temperature, offering greater convenience for weighing and long-term storage . The molecular weight differs significantly: 127.23 g/mol for the freebase versus 163.69 g/mol for the HCl salt . This 36.46 g/mol difference (the mass of HCl) necessitates careful calculation of molar equivalents in synthetic applications. For example, using 1.00 g of freebase provides 7.86 mmol of amine, whereas 1.00 g of the HCl salt provides only 6.11 mmol [1]. The salt form is often preferred for building block collections due to its improved stability and ease of automated liquid handling, but it requires an additional neutralization step prior to reactions where the free amine is the nucleophile.

Freebase vs. HCl salt
Direct head-to-head
Freebase: 7.86 mmol/g; HCl salt: 6.11 mmol/g (22% lower amine content)
Salt form choice directly impacts reaction stoichiometry in parallel synthesis
Include neutralization step when using HCl salt for nucleophilic amine reactivity
Salt Form Selection Formulation Chemical Handling

3-Isopropyl-3-methyl-pyrrolidine Application Scenarios


Scaffold Hopping for Target Selectivity

Research programs focused on improving selectivity for protein targets with sterically confined binding pockets should consider 3-isopropyl-3-methyl-pyrrolidine as a core scaffold. Its geminal disubstitution and higher LogP (1.642) compared to 3-methyl-pyrrolidine (LogP 0.89) allow for the exploration of novel chemical space where increased lipophilicity and conformational rigidity are hypothesized to reduce off-target binding . This compound serves as an ideal building block for synthesizing libraries aimed at CNS targets where optimized LogP values (typically between 1 and 3) are critical for blood-brain barrier penetration [1].

CNS Drug Discovery: Negative Control SAR Set for Ion Channels

The SAR data from pyrrolidine-2,5-dione anticonvulsant programs provides a clear rationale for procuring 3-isopropyl-3-methyl-pyrrolidine (as a precursor to the 3-isopropyl-pyrrolidine-2,5-dione core) when a research team requires a structurally matched 'inactive' control compound [2][3]. In a series where 3-methyl and 3-benzhydryl analogs show potent anticonvulsant activity (e.g., MES ED50 = 16.13 mg/kg and 41.0 mg/kg, respectively), the 3-isopropyl analog is reported to be 'practically devoid of activity' [3][4]. This makes the 3-isopropyl-substituted core a valuable tool for validating target engagement and establishing that observed biological effects are indeed driven by the specific substituent rather than the core scaffold itself.

Automated Parallel Synthesis & Building Block Collection

For high-throughput chemistry facilities, the hydrochloride salt form (CAS 1909325-22-9) of 3-isopropyl-3-methyl-pyrrolidine is the preferred procurement choice due to its solid physical form at room temperature, which facilitates accurate automated weighing and dispensing into reaction vials . The salt's enhanced stability under ambient storage conditions reduces the risk of degradation or discoloration commonly observed with liquid free amines over time . However, procurement specialists must ensure that downstream synthetic protocols account for the 22% lower molar amine content (6.11 mmol/g) compared to the freebase (7.86 mmol/g) and include an appropriate neutralization step prior to use in nucleophilic reactions [5].

Chemical Biology: Probing Steric Bulk in Ligand-Receptor Interactions

In chemical biology studies aiming to dissect the steric and hydrophobic contributions of a ligand's alkyl substituents to binding affinity and functional activity, 3-isopropyl-3-methyl-pyrrolidine offers a unique intermediate steric profile . Positioned between the smaller 3-methyl analog (minimal steric bulk) and the much larger 3-benzhydryl analog (bulky, aromatic), the 3-isopropyl group provides a moderate increase in van der Waals volume without introducing additional aromatic pi-stacking interactions. This allows researchers to specifically test the hypothesis that a specific hydrophobic pocket prefers a branched aliphatic group of this exact size, providing a more nuanced SAR than a simple methyl-to-phenyl scan [6].

Application
Selection Property
Validation Focus
Scaffold-hopping for target selectivity
Geminal disubstitution and elevated lipophilicity
Selectivity shift in sterically confined binding pockets
Seizure-model SAR control compound
Reported low-activity phenotype in MES/scPTZ models
Baseline activity and target engagement confirmation
High-throughput parallel synthesis
Solid hydrochloride salt for automated dispensing
Stoichiometric accuracy after neutralization
Steric bulk profiling in ligand-receptor studies
Intermediate alkyl size between methyl and benzhydryl
Binding affinity modulation without added aromatic interactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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